molecular formula C5H10D2O B591089 2-Methylbutanol - d2 CAS No. 1335436-07-1

2-Methylbutanol - d2

Cat. No.: B591089
CAS No.: 1335436-07-1
M. Wt: 90.16
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Description

2-Methylbutanol-d2 (CAS: 616-16-0, deuterated form) is a chiral alcohol with the molecular formula C₅H₁₀D₂O. It is a deuterium-labeled analog of 2-methylbutanol (C₅H₁₂O), where two hydrogen atoms are replaced by deuterium. This isotopic substitution slightly increases its molecular weight (90.16 g/mol vs. 88.15 g/mol for the non-deuterated form) and alters physicochemical properties such as boiling point and density . The compound exists as two enantiomers: (R)- and (S)-2-methylbutanol-d2. In natural systems, the non-deuterated (S)-enantiomer predominates due to enzymatic biosynthesis via the Ehrlich pathway from L-isoleucine .

Deuterated forms like 2-methylbutanol-d2 are critical in tracer studies for investigating metabolic pathways, reaction mechanisms, and isotopic effects in flavor chemistry and fermentation processes .

Properties

CAS No.

1335436-07-1

Molecular Formula

C5H10D2O

Molecular Weight

90.16

Purity

95% min.

Synonyms

2-Methylbutanol - d2

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers

2-Methylbutanol and 3-methylbutanol (isoamyl alcohol) are structural isomers differing in hydroxyl group position:

  • 2-Methylbutanol: Hydroxyl group on C2 of a branched pentane chain.
  • 3-Methylbutanol: Hydroxyl group on C3.
Property 2-Methylbutanol-d2 3-Methylbutanol (Isoamyl Alcohol)
Molecular Formula C₅H₁₀D₂O C₅H₁₂O
Boiling Point (°C) ~129 (estimated) 132
Enantiomeric Preference (S)-form dominant (S)-form dominant
GC Separation Requires GC-MS Requires GC-MS

Key Differences :

  • Enzymatic Specificity: Enzymes like EO-proROL preferentially esterify 2-methylbutanol over 3-methylbutanol, despite their structural similarity .
  • Fermentation Yield: 3-Methylbutanol is more abundant in fermented products due to leucine catabolism, whereas 2-methylbutanol derives from isoleucine .
Homologs and Functional Group Analogs

2-Methylpropanol (Isobutanol): A shorter-chain branched alcohol (C₄H₁₀O).

Property 2-Methylbutanol-d2 2-Methylpropanol
Carbon Chain Length C5 C4
Boiling Point (°C) ~129 108
Flavor Contribution Fruity, floral notes Solvent-like, harsh aroma

Key Differences :

  • Aroma Profile: 2-Methylbutanol contributes to fruity flavors in wines and truffles, while 2-methylpropanol is associated with off-flavors at high concentrations .
Enantiomeric Comparison

Non-deuterated 2-methylbutanol exhibits enantiomeric specificity:

  • Fermented Foods : >99% (S)-enantiomer due to enzymatic reduction of (S)-2-methylbutanal .
  • Deuterated Form : Enantiomeric ratios may differ due to kinetic isotope effects, though this remains understudied.
Compound (S)-Enantiomer Prevalence (R)-Enantiomer Sources
2-Methylbutanol >99% Synthetic routes
2-Methylbutanol-d2 Not reported Likely synthetic dominance

Key Insight : Deuterated forms enable tracking of chiral intermediates in biosynthetic pathways (e.g., apple ester metabolism) .

Production Pathways
Compound Biosynthetic Precursor Fermentation Yield Modulation
2-Methylbutanol-d2 Deuterated isoleucine Strain-dependent (e.g., S. cerevisiae↑63% with chitosan; L. thermotolerans↓39–48%)
3-Methylbutanol Leucine Enhanced by leucine uptake
2-Methylpropanol Valine Unaffected by valine supplementation

Key Finding: Chitosan increases 2-methylbutanol in S. cerevisiae but reduces it in non-Saccharomyces strains, highlighting microbial specificity .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and purifying 2-Methylbutanol-d2 in laboratory settings?

  • Methodological Answer : Synthesis of 2-Methylbutanol-d2 typically involves deuterium labeling via catalytic deuteration of precursor compounds like 2-methylbutanal using deuterated reagents (e.g., D2O or NaBD4). Post-synthesis purification is achieved via fractional distillation under reduced pressure (boiling point: ~128.7°C ) or preparative gas chromatography (GC) with polar stationary phases (e.g., Carbowax) . Ensure isotopic purity (>98% deuterium incorporation) using NMR (deuterium splitting patterns) or mass spectrometry (MS) .

Q. Which analytical techniques are most effective for characterizing 2-Methylbutanol-d2 in complex biological matrices?

  • Methodological Answer :

  • GC/MS : Use a DB-WAX column (60 m × 0.25 mm ID) with a temperature gradient (40°C to 220°C at 5°C/min) to resolve 2-Methylbutanol-d2 from endogenous VOCs. Characterize via fragmentation patterns (e.g., m/z 90 [M<sup>+</sup>-H2O] for non-deuterated analogs; adjust for deuterium shifts) .
  • NMR : <sup>1</sup>H-NMR signals for deuterated positions are absent, while <sup>13</sup>C-NMR shows isotopic shifts (~0.1–0.3 ppm) .

Advanced Research Questions

Q. How does 2-Methylbutanol-d2 function as a biomarker in microbial volatile organic compound (mVOC) studies?

  • Methodological Answer : In Mycobacterium avium studies, 2-Methylbutanol-d2 serves as a tracer for metabolic activity. Cultivate samples in deuterated media and monitor VOC emissions via headspace solid-phase microextraction (HS-SPME) coupled with GC×GC-TOF/MS. Meta-statistical analysis (e.g., Random Forest classification) identifies deuterated analogs as significant markers (p < 0.05) for microbial growth . Note: Discrepancies in study outcomes may arise from variations in microbial strain or culture conditions .

Q. How can researchers resolve contradictions in QTL studies linking 2-Methylbutanol production to genetic loci?

  • Methodological Answer : Conflicting QTL results (e.g., pleiotropic effects on 2-Methylbutanol and methyl salicylate) require causal inference models. Apply Bayesian Information Criterion (BIC) to compare three models: (1) direct causal, (2) indirect causal, and (3) pleiotropic. Use likelihood ratios and bootstrap validation to confirm the pleiotropic model (e.g., NSG1 locus affecting multiple metabolites) .

Q. What experimental strategies mitigate isotopic exchange in 2-Methylbutanol-d2 during long-term stability studies?

  • Methodological Answer : Store samples in anhydrous solvents (e.g., deuterated chloroform) at -20°C to minimize H/D exchange. Monitor stability via periodic LC-MS analysis. For in vivo studies, use isotopically inert matrices (e.g., deuterated buffer solutions) and control for pH-dependent exchange reactions .

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